2-Bromo-2-methylpropanoyl chloride 2-Bromo-2-methylpropanoyl chloride
Brand Name: Vulcanchem
CAS No.: 20469-89-0
VCID: VC2034005
InChI: InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3
SMILES: CC(C)(C(=O)Cl)Br
Molecular Formula: C4H6BrClO
Molecular Weight: 185.45 g/mol

2-Bromo-2-methylpropanoyl chloride

CAS No.: 20469-89-0

Cat. No.: VC2034005

Molecular Formula: C4H6BrClO

Molecular Weight: 185.45 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-2-methylpropanoyl chloride - 20469-89-0

Specification

CAS No. 20469-89-0
Molecular Formula C4H6BrClO
Molecular Weight 185.45 g/mol
IUPAC Name 2-bromo-2-methylpropanoyl chloride
Standard InChI InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3
Standard InChI Key VUNWOWKGBXOBGY-UHFFFAOYSA-N
SMILES CC(C)(C(=O)Cl)Br
Canonical SMILES CC(C)(C(=O)Cl)Br

Introduction

Basic Chemical Information

2-Bromo-2-methylpropanoyl chloride is an organic halogen compound characterized by its reactive acyl chloride group and alpha-bromo substitution. The compound has the following fundamental characteristics:

PropertyInformation
CAS Number20469-89-0
Molecular FormulaC₄H₆BrClO
Molecular Weight185.45 g/mol
IUPAC Name2-bromo-2-methylpropanoyl chloride
Common Synonyms2-Bromoisobutyrylchloride, α-Bromoisobutyryl chloride, 2-bromo-2-methylpropionyl chloride
InChI KeyVUNWOWKGBXOBGY-UHFFFAOYSA-N
SMILESCC(C)(C(=O)Cl)Br

The structure features a central carbon atom with two methyl groups, a bromine atom, and an acyl chloride functional group, giving the compound its distinctive reactivity profile .

Physical and Chemical Properties

2-Bromo-2-methylpropanoyl chloride presents as a colorless to pale yellow liquid with a pungent odor. Its physical and chemical properties make it valuable for various chemical applications:

PropertyValue
Physical AppearanceColorless to pale yellow liquid
OdorPungent
Density1.594±0.06 g/cm³ (20°C, 760 Torr)
Boiling Point60-75°C (23 Torr)
Flash PointNot precisely determined, but classified as flammable
Solubility in WaterReacts (hydrolyzes)
Recommended Storage Temperature-10°C
StabilityMoisture sensitive

The compound is highly reactive toward nucleophiles and undergoes hydrolysis readily in the presence of moisture, requiring careful handling and storage under dry conditions .

Synthesis Methods

2-Bromo-2-methylpropanoyl chloride can be synthesized through several methods, with the most common being the conversion of 2-bromo-2-methylpropionic acid to the corresponding acyl chloride.

From 2-bromo-2-methylpropionic acid

The primary synthetic route involves the reaction of 2-bromo-2-methylpropionic acid with chlorinating agents:

ReagentReaction ConditionsNotes
Thionyl Chloride (SOCl₂)Dissolve acid in dichloromethane, add SOCl₂ at low temperatures, then stir and heat to complete conversionCommonly used laboratory method
Oxalyl Chloride ((COCl)₂)Similar to thionyl chloride method, often with catalytic DMFGenerates CO and CO₂ as byproducts

In industrial settings, production often employs large-scale reactors and continuous flow processes to ensure high yield and purity. Reaction conditions are carefully controlled to optimize conversion rates and minimize byproduct formation .

Chemical Reactions

2-Bromo-2-methylpropanoyl chloride participates in various chemical reactions, primarily as an electrophile due to its reactive acyl chloride functionality.

Types of Reactions

Reaction TypeDetailsProducts
Nucleophilic SubstitutionReacts with nucleophiles including amines, alcohols, and thiolsAmides, esters, and thioesters respectively
HydrolysisOccurs readily in the presence of water or aqueous solutions2-bromo-2-methylpropionic acid and hydrochloric acid
Acylation ReactionsInteracts with enzymes, proteins, and biomoleculesModified biomolecules with altered activity

The compound's reactivity is primarily determined by the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic attack .

Reaction with Ammonia

When 2-bromo-2-methylpropanoyl chloride reacts with ammonia, it forms 2-bromo-2-methylpropanamide with high yields:

To a vigorously stirred solution of 2-bromo-2-methylpropanoyl bromide (a related compound) in light petroleum ether at 0°C, aqueous ammonia is added in portions. After continued stirring, the precipitate is collected and washed with water to give 2-bromo-2-methylpropanamide as a white solid with approximately 96% yield .

Applications in Research and Industry

2-Bromo-2-methylpropanoyl chloride has significant applications across multiple fields due to its unique chemical properties.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the preparation of:

  • Pharmaceuticals and drug intermediates

  • Agrochemical precursors

  • Specialty organic compounds

Polymer Chemistry

In polymer science, 2-bromo-2-methylpropanoyl chloride plays a crucial role in:

  • Atom transfer radical polymerization (ATRP) processes

  • Preparation of polymers and copolymers

  • Synthesis of macroinitiators for ring-opening polymerization of methyl methacrylate and styrene

Biological Research

The compound is employed in biological studies for:

  • Modification of biomolecules including proteins and enzymes

  • Study of enzyme mechanisms

  • Creation of bioconjugates through acylation reactions

These modifications can alter protein activity, localization, and interactions with other cellular components, making the compound valuable in biochemical research.

Biochemical Effects and Mechanisms

When used in biochemical contexts, 2-bromo-2-methylpropanoyl chloride demonstrates several important effects:

Molecular Mechanism

The compound exerts its effects through acylation reactions with biomolecules. It binds to nucleophilic sites such as hydroxyl and amino groups on proteins and enzymes, forming covalent bonds that can modify the target molecule's structure and function.

Cellular Effects

The modification of proteins and enzymes by 2-bromo-2-methylpropanoyl chloride can lead to:

  • Changes in cell signaling pathways

  • Alterations in gene expression

  • Disruptions in metabolic pathways

  • Modified protein-protein interactions

Classification SystemDesignation
GHS PictogramsGHS02 (Flammable), GHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)
UN Number2920
Transport Class8(3)
Packing GroupII

First Aid Measures

In case of exposure:

  • Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing

  • Eye contact: Flush with plenty of water for at least 15 minutes and seek medical attention

  • Inhalation: Move to fresh air and seek medical attention

  • Ingestion: Wash out mouth with water and seek immediate medical attention

Comparative Analysis

2-Bromo-2-methylpropanoyl chloride shares structural similarities with other alpha-halogenated acyl halides, particularly 2-bromo-2-methylpropionyl bromide (CAS: 20769-85-1).

CompoundCAS NumberFormulaMolecular WeightKey Differences
2-Bromo-2-methylpropanoyl chloride20469-89-0C₄H₆BrClO185.45 g/molContains chlorine as acyl halide
2-Bromo-2-methylpropionyl bromide20769-85-1C₄H₆Br₂O229.9 g/molContains bromine as acyl halide

While both compounds share similar reactivity patterns, the chloride derivative typically exhibits greater reactivity in nucleophilic substitution reactions due to the better leaving group properties of the chloride ion compared to bromide in acyl substitutions .

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